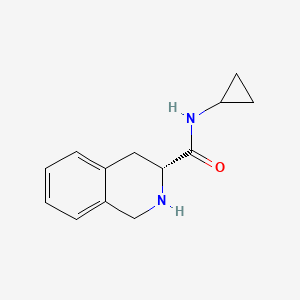

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

Properties

IUPAC Name |

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHPUPJMTKOFON-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CC3=CC=CC=C3CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)[C@H]2CC3=CC=CC=C3CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene.

Carboxamide formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinoline structures exhibit antidepressant-like effects. Specifically, (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. These compounds may act on serotonin and dopamine receptors, providing a basis for their use in treating depression and anxiety disorders .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in various studies. It has shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation within the nervous system. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Cancer Therapeutics

Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. The structural features of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may interact with cancer cell signaling pathways, leading to apoptosis or inhibition of tumor growth. Preliminary studies suggest that this compound could be a candidate for further development as an anticancer agent .

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 217.13355 | 149.7 |

| [M+Na]+ | 239.11549 | 162.3 |

| [M+NH₄]+ | 234.16009 | 158.9 |

| [M+K]+ | 255.08943 | 157.1 |

| [M-H]- | 215.11899 | 160.0 |

This table summarizes the predicted collision cross-section data for the compound when ionized with various adducts.

Study on Antidepressant Activity

A study published in Chemical & Pharmaceutical Bulletin analyzed various tetrahydroisoquinoline derivatives for their antidepressant effects using animal models. The results indicated that specific modifications to the tetrahydroisoquinoline structure enhanced serotonin receptor binding affinity and increased efficacy in reducing depressive symptoms .

Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide was tested against oxidative stress-induced neuronal cell death. The findings suggested that this compound could significantly reduce cell death and improve cell viability through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The S-enantiomer (CAS: 871130-68-6) shares the same molecular formula but differs in stereochemistry at the 3-position. For example, JDTic (a related KOR antagonist) shows enantiomer-dependent potency, with the R-configuration often favored .

Substituent Variations on the Amine Group

Key Observations :

- Cycloalkyl vs. Aromatic Substituents : Cyclopropyl (target compound) and cyclobutyl/cyclopentyl groups (compounds 15–16) prioritize steric effects and lipophilicity, whereas JDTic’s 3-hydroxyphenyl and piperidinyl groups enhance KOR selectivity and binding affinity .

- CNS Penetration : 4-Me-PDTic (12) exhibits favorable CNS multiparameter optimization (MPO) scores due to its 4-methylpiperidinyl group, suggesting cyclopropyl analogs may require structural optimization for brain bioavailability .

Functional Group Modifications

- Hydroxyl Group Position : Compounds lacking the 7-hydroxy group (e.g., compound 2 in ) show reduced KOR antagonism, highlighting the importance of this moiety for receptor interaction.

- Halogenated Derivatives : Fluorine (compound 5) or chlorine (compound 6) at the phenyl ring improves metabolic stability and binding kinetics .

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | KOR Ke (nM) | Selectivity (KOR vs. MOR/DOR) | Duration of Action |

|---|---|---|---|

| Target Compound | Not reported | Unknown | Not characterized |

| JDTic | 0.37 | >10,000-fold | Up to 28 days (oral) |

| 4-Me-PDTic (12) | 0.37 | 645-fold (vs. MOR) | 24–48 h (s.c.) |

| RTI-5989-212 | 1.2 | Short-acting | <24 h |

Key Findings :

Biological Activity

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound belongs to the class of tetrahydroisoquinolines, characterized by a cyclopropyl group and a carboxamide functional group. Its molecular formula is , and it has been synthesized through various methods including Pictet-Spengler condensation and cyclopropanation reactions .

1. Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives, including (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, exhibit promising antitumor properties. A study highlighted the compound's potential to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, indicating both intrinsic and extrinsic apoptotic pathways are engaged .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative disorders. Preliminary studies suggest that (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide could modulate dopamine receptors, which may be beneficial in conditions like Parkinson's disease .

3. Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Isoquinoline derivatives have shown the ability to inhibit various enzymes involved in metabolic pathways and signal transduction. This could have implications for drug development targeting metabolic disorders .

The biological activity of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding : The compound may bind to various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

- Enzyme Modulation : By inhibiting key enzymes involved in cellular signaling pathways, the compound can alter metabolic processes that contribute to disease states.

Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

- Study on Antitumor Activity : In vitro tests demonstrated that (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide significantly reduced cell viability in glioma cell lines by inducing apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG | 5.0 | Apoptosis via caspase activation |

| T98G | 6.0 | Mitochondrial membrane potential disruption |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via peptide coupling strategies using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. Chiral purity is maintained by employing Boc-protected tetrahydroisoquinoline precursors and resolving stereochemistry through chiral HPLC or enzymatic resolution. Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (reflux vs. ambient), and stoichiometric ratios of coupling agents .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer : 1H and 13C NMR spectroscopy are indispensable for confirming the backbone structure, with key signals for the cyclopropyl group (e.g., upfield protons at δ 0.5–1.5 ppm) and tetrahydroisoquinoline ring (aromatic protons at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or X-ray crystallography can resolve the (3R) configuration. Comparative analysis with enantiomeric standards is critical for stereochemical confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Receptor-binding assays (e.g., opioid receptor subtypes κ, μ, δ) are commonly used, leveraging radioligand displacement studies with tritiated compounds like [3H]diprenorphine. Cell-based assays (e.g., cAMP inhibition in HEK-293 cells expressing target receptors) provide functional activity data. Dose-response curves (IC50/EC50 values) and selectivity profiles against related receptors (e.g., serotonin transporters) should be established to prioritize lead compounds .

Advanced Research Questions

Q. How do structural modifications to the cyclopropyl or tetrahydroisoquinoline moieties affect pharmacological selectivity and potency?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogues with substituents on the cyclopropyl group (e.g., fluorophenyl, chlorophenyl) or tetrahydroisoquinoline core (e.g., hydroxy, methoxy groups). Pharmacological testing reveals that electron-withdrawing groups on the aryl ring enhance receptor affinity, while bulkier substituents reduce blood-brain barrier penetration. Computational docking (e.g., Glide SP mode in Schrödinger Suite) correlates steric/electronic effects with binding interactions .

Q. Why might in vitro activity data conflict with in vivo efficacy results, and how can this be resolved?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties (e.g., metabolic instability, low bioavailability). Advanced ADME (absorption, distribution, metabolism, excretion) profiling—including microsomal stability assays (e.g., rat liver microsomes) and PAMPA (parallel artificial membrane permeability assay)—identifies metabolic soft spots. Formulation strategies (e.g., prodrug design, lipid nanoparticle encapsulation) can mitigate these issues .

Q. What strategies ensure enantiomeric purity during scale-up synthesis, and how does impurity profiling address chiral contaminants?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) ensures high enantiomeric excess (ee > 98%). Impurity profiling via chiral HPLC coupled with MS detects trace enantiomers. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess racemization risks under storage conditions .

Q. How do pH and temperature influence the compound’s stability in solution, and what degradation products form under stress conditions?

- Methodological Answer : Forced degradation studies (0.1M HCl/NaOH, 3% H2O2, UV light) identify major degradation pathways. LC-MS/MS analysis reveals hydrolytic cleavage of the carboxamide bond (forming tetrahydroisoquinoline-3-carboxylic acid) or cyclopropyl ring opening. Buffered solutions (pH 4–6) at 4°C minimize degradation, while lyophilization improves long-term stability .

Q. How can contradictory data from receptor-binding assays and functional cellular assays be reconciled?

- Methodological Answer : Contradictions may stem from assay-specific conditions (e.g., GTPγS vs. cAMP readouts). Methodological reconciliation involves orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) and receptor reserve analysis (e.g., partial vs. full agonism). Statistical meta-analysis of replicate datasets (n ≥ 3) identifies outliers, while SPR (surface plasmon resonance) validates binding kinetics independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.